![molecular formula C10H11NO2 B1304150 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid CAS No. 34849-19-9](/img/structure/B1304150.png)
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a chemical compound that is a conformationally constrained analogue of tyrosine, an amino acid. It is a core structural element in several peptide-based drugs and biologically active compounds. The compound is characterized by its tetrahydroquinoline backbone and the presence of a carboxylic acid functional group.
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been approached through various strategies. One method involves the Pictet-Spengler reaction followed by catalytic dehalogenation to produce 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid in high optical purity . Another approach for synthesizing doubly constrained derivatives utilizes cyclocondensation followed by cyclopropanation, yielding O- and N-protected derivatives suitable for peptide synthesis [
Scientific Research Applications
Overview
1,2,3,4-Tetrahydroquinoline derivatives have garnered significant attention in scientific research due to their broad spectrum of biological and therapeutic activities. This exploration highlights the applications of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives across various scientific domains, excluding information related to drug use, dosage, and side effects.
Therapeutic Applications
1,2,3,4-Tetrahydroisoquinoline derivatives have been studied extensively for their potential therapeutic applications. These compounds are recognized for their neuroprotective properties, acting as endogenous Parkinsonism-preventing agents in mammals. Their anticancer activities have been exemplified by the FDA approval of trabectedin for treating soft tissue sarcomas, indicating the significance of these derivatives in cancer drug discovery. Furthermore, these derivatives have shown promise in treating infectious diseases like malaria, tuberculosis, and HIV, as well as in managing metabolic and central nervous system disorders (Singh & Shah, 2017).
Chemical and Pharmacological Insights
The structural modifications of 8-hydroxyquinoline, a closely related compound, have been extensively researched to develop potent drug molecules for treating various life-threatening diseases, including cancer and neurodegenerative disorders. The metal chelation properties of these derivatives make them viable candidates for drug development, underscoring the versatility of the tetrahydroquinoline scaffold in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Analytical and Spectroscopic Applications
In the field of analytical chemistry, 1,2,3,4-tetrahydroquinoline derivatives have been employed as probes for studying peptide dynamics and structure. For instance, the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), with its rigid cyclic structure, has been instrumental in analyzing peptide secondary structures and interactions with biological membranes. This highlights the utility of tetrahydroquinoline derivatives in providing molecular insights into peptide behavior and membrane interactions (Schreier et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq derivatives are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGFWDGFXPMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382931 | |
Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34849-19-9 | |
Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.